molecular formula C22H28OSi B12590892 Ethoxy(6-methylhepta-2,6-dien-1-YL)diphenylsilane CAS No. 651033-73-7

Ethoxy(6-methylhepta-2,6-dien-1-YL)diphenylsilane

Cat. No.: B12590892
CAS No.: 651033-73-7
M. Wt: 336.5 g/mol
InChI Key: LSLNIKOOCGDLPM-UHFFFAOYSA-N
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Description

Ethoxy(6-methylhepta-2,6-dien-1-YL)diphenylsilane is an organosilicon compound characterized by its unique structure, which includes an ethoxy group, a 6-methylhepta-2,6-dien-1-yl chain, and two phenyl groups attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethoxy(6-methylhepta-2,6-dien-1-YL)diphenylsilane typically involves the reaction of 6-methylhepta-2,6-dien-1-ol with diphenylsilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. Common catalysts used in this reaction include platinum or palladium complexes, which facilitate the hydrosilylation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethoxy(6-methylhepta-2,6-dien-1-YL)diphenylsilane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the ethoxy group to an ethyl group.

    Substitution: The ethoxy group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or amines in the presence of a base are employed.

Major Products Formed

    Oxidation: Silanol derivatives.

    Reduction: Ethyl-substituted silanes.

    Substitution: Halogenated or aminated silanes.

Scientific Research Applications

Ethoxy(6-methylhepta-2,6-dien-1-YL)diphenylsilane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its potential in developing new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.

Mechanism of Action

The mechanism by which Ethoxy(6-methylhepta-2,6-dien-1-YL)diphenylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The ethoxy group can undergo hydrolysis to form silanol, which can further react with other molecules to form stable siloxane bonds. These interactions are crucial in the formation of silicone-based materials and in the stabilization of drug delivery systems.

Comparison with Similar Compounds

Similar Compounds

    Bisabolene: A sesquiterpene with a similar hepta-dienyl structure.

    Diphenylsilane: Lacks the ethoxy and hepta-dienyl groups but shares the diphenylsilane core.

    Ethoxytrimethylsilane: Contains an ethoxy group but has a simpler structure with three methyl groups instead of the hepta-dienyl chain.

Uniqueness

Ethoxy(6-methylhepta-2,6-dien-1-YL)diphenylsilane is unique due to its combination of an ethoxy group, a hepta-dienyl chain, and diphenylsilane

Properties

CAS No.

651033-73-7

Molecular Formula

C22H28OSi

Molecular Weight

336.5 g/mol

IUPAC Name

ethoxy-(6-methylhepta-2,6-dienyl)-diphenylsilane

InChI

InChI=1S/C22H28OSi/c1-4-23-24(21-15-9-5-10-16-21,22-17-11-6-12-18-22)19-13-7-8-14-20(2)3/h5-7,9-13,15-18H,2,4,8,14,19H2,1,3H3

InChI Key

LSLNIKOOCGDLPM-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CC=CCCC(=C)C)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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